BMS 753

概要

準備方法

合成経路と反応条件

BMS 753の合成は、インダノン誘導体の調製から始まる複数のステップで構成されています。主なステップは以下のとおりです。

インダノンコアの形成: インダノンコアは、フリーデル・クラフツのアシル化反応により合成されます。

テトラメチル基の導入: テトラメチル基は、アルキル化反応により導入されます。

アミド結合の形成: 最後のステップは、インダノン誘導体と安息香酸の間のアミド結合の形成です

工業的製造方法

This compoundの具体的な工業的製造方法は広く文書化されていませんが、一般的なアプローチは、ラボでの合成プロセスをスケールアップすることです。 これには、収率と純度を向上させるために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます .

化学反応の分析

反応の種類

BMS 753は、以下を含むさまざまな化学反応を起こします。

酸化: 化合物は酸化されて対応するオキソ誘導体を生成することができます。

還元: 還元反応により、カルボニル基をヒドロキシル基に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物

これらの反応によって生成される主な生成物には、this compoundのさまざまな酸化、還元、置換誘導体が含まれます .

科学研究における用途

This compoundは、科学研究において幅広い用途があります。

化学: レチノイン酸受容体の挙動を研究するためのモデル化合物として使用されます。

生物学: this compoundは、特に胚性癌細胞における細胞分化研究で使用されます。

医学: 化合物は、レチノイン酸受容体の機能不全に関連する疾患における潜在的な治療効果について調査されています。

科学的研究の応用

BMS 753 has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of retinoic acid receptors.

Biology: this compound is employed in cell differentiation studies, particularly in embryonal carcinoma cells.

Medicine: The compound is investigated for its potential therapeutic effects in diseases related to retinoic acid receptor dysfunction.

Industry: This compound is used in the development of new pharmaceuticals targeting retinoic acid receptors

作用機序

BMS 753は、レチノイン酸受容体アルファ(RARα)に選択的に結合することにより効果を発揮します。この結合は受容体を活性化し、細胞分化と増殖に関与する標的遺伝子の転写を引き起こします。 化合物は、RARγなどの他のレチノイン酸受容体には有意な影響を与えないため、非常に特異性が高い .

類似化合物の比較

類似化合物

BMS-189453: より広範な特異性を持つ別のレチノイン酸受容体アゴニスト。

BMS-986124: レチノイン酸受容体ガンマ(RARγ)の選択的アゴニスト。

9-シスレチノイン酸: 特異性の低いレチノイン酸受容体の天然リガンド

独自性

This compoundは、レチノイン酸受容体アルファ(RARα)に対する高い特異性と強力なアゴニスト活性によって特徴付けられます。 この特異性により、さまざまな生物学的プロセスにおけるRARαの明確な役割を研究するための貴重なツールとなります .

類似化合物との比較

Similar Compounds

BMS-189453: Another retinoic acid receptor agonist with broader specificity.

BMS-986124: A selective agonist for retinoic acid receptor gamma (RARγ).

9-cis-Retinoic Acid: A natural ligand for retinoic acid receptors with less specificity

Uniqueness

BMS 753 is unique due to its high specificity for retinoic acid receptor alpha (RARα) and its potent agonistic activity. This specificity makes it a valuable tool for studying the distinct roles of RARα in various biological processes .

生物活性

BMS 753 is a selective agonist of the retinoic acid receptor alpha (RARα), which plays a significant role in various biological processes, including cell differentiation, proliferation, and apoptosis. This article discusses the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and implications for therapeutic applications.

This compound is characterized by its high affinity for RARα, with a dissociation constant () of approximately 2 nM, indicating potent receptor activation . As an isotype-selective retinoic acid receptor agonist, this compound influences gene expression by binding to RARα and forming heterodimers with retinoid X receptors (RXR) to regulate transcription of target genes involved in various biological processes .

Cell Migration Inhibition

Research has demonstrated that this compound can modulate cell migration in cancer cells. In studies involving breast cancer cell lines such as T47D and MCF7, treatment with this compound resulted in significant reductions in cell migration. This effect was linked to the activation of RARα pathways, suggesting that this compound could serve as a potential therapeutic agent in inhibiting metastasis in breast cancer .

Proteasome-Dependent Degradation

This compound has also been shown to induce proteasome-dependent degradation of certain proteins within the cell. Specifically, it was observed that RARα agonists like this compound could stabilize RXRα while promoting the degradation of other proteins involved in cell signaling pathways. This dual effect may contribute to the modulation of cellular responses to retinoic acid .

Case Study: Breast Cancer Cell Lines

In a controlled study examining the effects of this compound on breast cancer cell lines, researchers treated MCF7 cells with varying concentrations of this compound. The results indicated:

- Cell Migration : A significant decrease in migration was observed at concentrations above M.

- Protein Expression : The expression levels of proteins associated with migration (such as moesin) were altered following treatment, indicating a direct impact on cytoskeletal dynamics .

| Treatment Concentration | Cell Migration Inhibition (%) | Moesin Expression Change |

|---|---|---|

| Control | 0 | Baseline |

| M | 50 | Decreased |

| M | 75 | Significantly Decreased |

Implications for Cancer Therapy

The findings from studies involving this compound suggest potential applications in cancer therapy. By inhibiting cell migration and altering protein expression profiles, this compound may help reduce metastasis in aggressive cancers such as breast cancer. Further research is needed to explore its efficacy and safety in clinical settings.

特性

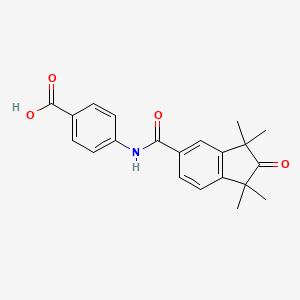

IUPAC Name |

4-[(1,1,3,3-tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-20(2)15-10-7-13(11-16(15)21(3,4)19(20)26)17(23)22-14-8-5-12(6-9-14)18(24)25/h5-11H,1-4H3,(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBPBWUZXBYJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C(C1=O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215307-86-1 | |

| Record name | 215307-86-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。